molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

Numéro de catalogue B2554385
Numéro CAS: 2034353-76-7
Poids moléculaire: 334.339
Clé InChI: OXYDLKXPNOIIBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of this compound involves a series of bivalent bromodomain and extraterminal inhibitors . The compounds were optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile .


Molecular Structure Analysis

The structure of this compound was confirmed using crystalline material of the compound and single crystal X-ray diffraction data .


Chemical Reactions Analysis

The compound exhibits enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . It also shows diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.18 . The compound is in powder form .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

RORγt Inverse Agonists: 1,2,4-triazolo[1,5-a]pyridine has been investigated as a potential RORγt (retinoic acid-related orphan receptor gamma t) inverse agonist. RORγt plays a crucial role in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer immunotherapy .

PHD-1 Inhibitors: This compound has shown promise as a PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitor. PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for treating anemia and ischemic diseases .

JAK1 and JAK2 Inhibitors: 1,2,4-triazolo[1,5-a]pyridines have been explored as inhibitors of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases play essential roles in immune signaling and inflammation. Targeting them could lead to novel therapies for autoimmune disorders and certain cancers .

Cardiovascular Disorders: The compound’s bioactivity extends to cardiovascular applications. It may be relevant in the treatment of heart-related conditions, although further research is needed to fully understand its mechanisms .

Type 2 Diabetes: Research suggests that 1,2,4-triazolo[1,5-a]pyridines could be useful in managing type 2 diabetes. Their impact on glucose metabolism and insulin sensitivity warrants exploration .

Hyperproliferative Disorders: Hyperproliferative disorders, such as certain cancers, involve abnormal cell growth. This compound’s potential in regulating cell proliferation could be valuable for therapeutic interventions .

Material Sciences Applications

1,2,4-triazolo[1,5-a]pyridines find applications beyond medicine. In material sciences, they are utilized for:

Energetic Materials

Recent studies have explored the use of fused-triazole derivatives as thermostable energetic materials. These compounds exhibit good thermal stability and insensitivity, making them attractive candidates for applications in explosives and propellants .

Cytotoxic Activity

In the context of cancer research, synthesized 1,2,4-triazolo[1,5-a]pyridines have been evaluated for their cytotoxic activity against breast cancer cell lines. Their potential as anticancer agents is an ongoing area of investigation .

Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894 Very thermostable energetic materials based on a fused-triazole: 3,6 … (2021). New Journal of Chemistry, 45(17), 7808–7815. DOI: 10.1039/D0NJ05152G Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4 … (2022). RSC Advances, 12(4),

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The compound was selected as the development candidate, AZD5153 . It has high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests potential for further development and study in the field of oncology .

Propriétés

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDLKXPNOIIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.